Product packaging for 5-(2,4-Dichlorophenyl)isoxazole(Cat. No.:CAS No. 260973-78-2; 76344-98-4)

5-(2,4-Dichlorophenyl)isoxazole

Cat. No.: B2553579
CAS No.: 260973-78-2; 76344-98-4
M. Wt: 214.05
InChI Key: RHXNQBOYOMVQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Agrochemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the fields of medicinal chemistry and agrochemical research. bohrium.comresearchgate.net This designation stems from its prevalence in a multitude of biologically active compounds and its ability to serve as a versatile structural motif for the development of novel therapeutic agents and crop protection products. chemimpex.comnih.gov The unique electronic properties and structural features of the isoxazole nucleus enable it to engage in various non-covalent interactions with biological targets, contributing to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of parent compounds. bohrium.com

In medicinal chemistry, isoxazole derivatives have been successfully incorporated into a wide array of drugs demonstrating diverse therapeutic activities. nih.gov These include well-established antibacterial agents like sulfamethoxazole (B1682508) and dicloxacillin, the anti-inflammatory drug valdecoxib, and the atypical antipsychotic risperidone. bohrium.com The isoxazole moiety's value is further underscored by its presence in compounds investigated for anticancer, antiviral, anticonvulsant, and immunosuppressant properties. nih.gov The stability of the isoxazole ring to in vivo metabolic processes such as oxidation, reduction, and hydrolysis makes it an attractive pharmacophore for drug design.

The significance of isoxazoles extends into agrochemical research, where they form the chemical backbone of several commercially important products. chemimpex.com Compounds like isoxaflutole (B1672639) and isoxaben (B1672637) are prominent herbicides, highlighting the scaffold's utility in developing agents for weed control. chemimpex.com The isoxazoline (B3343090) subclass, a partially saturated form of isoxazole, has also become a major focus in pesticide research, leading to insecticides with novel modes of action that can combat resistant pest populations. icm.edu.plorganic-chemistry.org The adaptability of the isoxazole structure allows for the synthesis of derivatives with potent insecticidal and herbicidal activity, contributing to modern agricultural practices. chemimpex.comicm.edu.pl

Overview of Substituted Isoxazoles as a Class of Bioactive Molecules

Substituted isoxazoles are a diverse class of molecules whose biological activity is profoundly influenced by the nature and position of the substituents on the heterocyclic ring. nih.gov This structural versatility allows for the fine-tuning of a compound's pharmacological or pesticidal profile. Research has consistently shown that the introduction of various functional groups onto the isoxazole core can lead to a broad spectrum of bioactivities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.gov

The development of new synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, has enabled chemists to create vast libraries of substituted isoxazoles for biological screening. researchgate.netorganic-chemistry.org These methods allow for the regioselective synthesis of 3,5-disubstituted, and 3,4,5-trisubstituted isoxazoles, providing access to a wide chemical space for drug discovery and agrochemical innovation. nih.govorganic-chemistry.org

The range of biological activities demonstrated by substituted isoxazoles is extensive:

Anti-inflammatory Activity: Many isoxazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. Compounds with specific substitution patterns have been shown to be potent and selective COX-2 inhibitors. nih.gov

Anticancer Activity: Isoxazole-based compounds have been investigated as inhibitors of various targets relevant to oncology, such as heat shock protein 90 (HSP90) and tubulin polymerization. Their antiproliferative properties have been demonstrated against numerous cancer cell lines. bohrium.comacs.org

Antimicrobial Activity: The isoxazole scaffold is a cornerstone of certain antibiotics and is continually being explored for the development of new antibacterial and antifungal agents to address the challenge of drug resistance. bohrium.comicm.edu.pl

Insecticidal Activity: Isoxazoline derivatives, in particular, are known to act on the γ-aminobutyric acid (GABA)-gated chloride channels in insects, providing a distinct mechanism of action from many existing insecticides. bohrium.comicm.edu.pl

The following table provides examples of the diverse applications of substituted isoxazoles.

Compound ClassApplication AreaBiological Target/Activity
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatesMedicinal ChemistryTubulin Polymerization Inhibition (Anticancer) acs.org
Isoxazolo[5,4-d]pyrimidinesMedicinal ChemistryToll-Like Receptor 7 (TLR7) Agonists (Immunomodulatory) nih.gov
Isoxazoline DerivativesAgrochemicalGABA-gated Chloride Channel Inhibition (Insecticidal) bohrium.comicm.edu.pl
Isoxazole-3-carboxylic AcidsAgrochemical/MedicinalHerbicidal, Potential Anti-inflammatory chemimpex.com

Research Context and Focus on 5-(2,4-Dichlorophenyl)isoxazole and its Analogues

Within the broad family of bioactive isoxazoles, molecules featuring a dichlorophenyl substituent have garnered specific research interest. The presence of chlorine atoms on the phenyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and binding affinity to biological targets.

The specific compound, This compound , serves as a key structural motif in this area of research. While detailed public-domain research on the standalone molecule is limited, its existence is confirmed through its availability from chemical suppliers for research purposes. bldpharm.comjk-sci.com The primary focus of investigation has been on its derivatives and close analogues, which have shown promise in both pharmaceutical and agricultural applications.

A prominent analogue, This compound-3-carboxylic acid , is recognized as a versatile intermediate. chemimpex.com In pharmaceutical development, it has been explored for its potential as an anti-inflammatory agent. chemimpex.com In agricultural chemistry, it serves as a key building block in the formulation of herbicides and other crop protection products, highlighting its role in developing solutions for sustainable farming. chemimpex.com

Another related analogue, ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate , further illustrates the potential of this chemical class. Its complex heterocyclic structure suggests possible applications as a lead compound for new antibacterial or anticancer drugs, as well as potential use as a pesticide or herbicide. smolecule.com The dichlorophenyl group is also a feature of the well-known anti-inflammatory drug diclofenac, lending further credence to the exploration of dichlorophenyl-substituted isoxazoles for similar activities. smolecule.com

The investigation into these analogues suggests that the this compound core is a valuable scaffold for generating molecules with significant biological activity, warranting further research into its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B2553579 5-(2,4-Dichlorophenyl)isoxazole CAS No. 260973-78-2; 76344-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXNQBOYOMVQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum of 5 2,4 Dichlorophenyl Isoxazole and Its Derivatives

Antimicrobial Efficacy Studies

The isoxazole (B147169) nucleus, particularly when substituted with a 2,4-dichlorophenyl group, is a key pharmacophore that imparts significant antimicrobial properties to the resulting molecules.

Antifungal Activity Against Phytopathogenic Fungi

Derivatives of 5-(2,4-Dichlorophenyl)isoxazole have shown notable efficacy in controlling fungal diseases that affect crops.

Botrytis cinerea : Gray mold, caused by Botrytis cinerea, is a major cause of economic losses in agriculture. acs.org In the search for effective, natural product-based fungicides, a series of novel 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives were synthesized and evaluated for their in vivo antifungal activities against this pathogen. acs.org Some of these compounds demonstrated remarkable efficiency in controlling tomato gray mold. acs.org For instance, one derivative, compound 5r, showed the highest fungicidal potency with an inhibition rate of 56.11%, which is comparable to the positive control, boscalid (B143098) (66.96%). acs.org Preliminary studies suggest that this compound may exert its antifungal effect by altering hyphal morphology and increasing membrane permeability. acs.org Other studies have also synthesized derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone, with the 3,5-dichlorinated compound showing the highest antifungal activity against B. cinerea. nih.gov

Rhizoctonia solani : Research into benzo nih.govijrrjournal.comimidazo[1,2-d] nih.govkoreascience.krmdpi.comtriazine derivatives has demonstrated their antifungal potential against R. solani. mdpi.com

Fusarium fujikuroi : While specific studies on this compound against Fusarium fujikuroi are not detailed, broader research on a novel antimicrobial agent, M451, has shown significant antifungal activity against various Fusarium species, with EC50 values ranging from 34–145 μg/mL. frontiersin.org This highlights the potential for isoxazole-related compounds to be effective against this pathogen. frontiersin.org

Table 1: Antifungal Activity of Isoxazole Derivatives Against Phytopathogenic Fungi

Compound/Derivative Target Fungus Key Findings
3,4-dichlorophenyl isoxazole-substituted stilbene (compound 5r) Botrytis cinerea 56.11% inhibition rate, comparable to boscalid. acs.org
3,5-dichlorinated 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Botrytis cinerea Highest antifungal activity among tested derivatives. nih.gov
Benzo nih.govijrrjournal.comimidazo[1,2-d] nih.govkoreascience.krmdpi.comtriazine derivatives Rhizoctonia solani Showed good antifungal activities. mdpi.com
M451 (1,6-diaminohexane derivative) Fusarium spp. EC50 values of 34–145 μg/mL. frontiersin.org

Antifungal Activity Against Human Pathogenic Fungi

The emergence of drug-resistant fungal strains has spurred the development of new antifungal agents, with isoxazole derivatives showing promise. nih.govfrontiersin.org

Candida albicans : This ubiquitous fungal pathogen can cause significant infections, especially in immunocompromised individuals. mdpi.comnih.govresearchgate.net A novel series of isoxazole-based derivatives has been synthesized and evaluated for their anti-Candida potential. mdpi.comnih.gov Two compounds, PUB14 and PUB17, displayed selective antifungal activity against C. albicans without harming beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds also showed significantly lower cytotoxicity compared to conventional antimicrobials. mdpi.comnih.gov The ability of these derivatives to eradicate biofilms formed by Candida highlights their potential as anti-biofilm drugs. mdpi.comnih.gov Other research has also shown that certain isoxazole derivatives exhibit notable activity against C. albicans. nih.gov

Aspergillus niger : Substituted 3,5-diaryl-4-aroyl isoxazolines have been tested for their antifungal activities against Aspergillus niger, among other fungi, and have shown to be effective. researchgate.net The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity against A. niger. nih.gov

Table 2: Antifungal Activity of Isoxazole Derivatives Against Human Pathogenic Fungi

Compound/Derivative Target Fungus Key Findings
Isoxazole-based derivatives (PUB14, PUB17) Candida albicans Selective antifungal activity, low cytotoxicity, and anti-biofilm properties. mdpi.comnih.gov
Substituted 3,5-diaryl-4-aroyl isoxazolines Aspergillus niger Effective antifungal activity. researchgate.net
Isoxazole with thiophene moiety Aspergillus niger Increased antimicrobial activity. nih.gov

Antibacterial Activity Against Gram-Positive Bacteria

Isoxazole derivatives have demonstrated considerable activity against various Gram-positive bacteria.

Staphylococcus aureus : A major human pathogen, S. aureus has been a target for many new antibacterial agents. sciforum.net A series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives showed 2 to 10-fold lower MIC values compared to linezolid (B1675486) against several strains of S. aureus. nih.gov Additionally, newly synthesized isoxazole derivatives have shown dose-response effects against S. aureus. sciforum.net Other studies have confirmed the antibacterial potential of various isoxazole derivatives against this bacterium. koreascience.krnih.govnih.gov

Bacillus subtilis : Research has shown that certain isoxazole derivatives are active against B. subtilis. For instance, 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have been investigated for their antibacterial activity against this bacterium. nih.gov

Table 3: Antibacterial Activity of Isoxazole Derivatives Against Gram-Positive Bacteria

Compound/Derivative Target Bacterium Key Findings
Isoxazolinyl oxazolidinones Staphylococcus aureus 2 to 10-fold lower MIC values compared to linezolid. nih.gov
2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones Staphylococcus aureus Exhibited activity with MIC values of 25 and 50 µg/ml. nih.gov
4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole Bacillus subtilis Showed antibacterial activity. nih.gov

Antibacterial Activity Against Gram-Negative Bacteria

The efficacy of isoxazole derivatives also extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure.

Escherichia coli : Several studies have reported the synthesis of novel 5-(heteroaryl)isoxazoles and their evaluation for antibacterial activity against E. coli. koreascience.kr Some of these compounds, particularly those with a thiophenyl moiety, have displayed significant activity. nih.gov Furthermore, new sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have shown antimicrobial activity towards E. coli. nih.gov

Pseudomonas aeruginosa : This opportunistic pathogen is known for its resistance to multiple antibiotics. scielo.br Novel sulfonamide isoxazolo[5,4-b]pyridine derivatives have demonstrated antimicrobial activity against P. aeruginosa. nih.gov Additionally, heteroarylisoxazoles have been evaluated for their antibacterial efficacy against this bacterium. koreascience.krnih.gov

Table 4: Antibacterial Activity of Isoxazole Derivatives Against Gram-Negative Bacteria

Compound/Derivative Target Bacterium Key Findings
5-(heteroaryl)isoxazoles with thiophenyl moiety Escherichia coli Significant antibacterial activity. koreascience.krnih.gov
Sulfonamide isoxazolo[5,4-b]pyridine derivatives Escherichia coli Showed antimicrobial activity. nih.gov
Sulfonamide isoxazolo[5,4-b]pyridine derivatives Pseudomonas aeruginosa Showed antimicrobial activity. nih.gov
Heteroarylisoxazoles Pseudomonas aeruginosa Evaluated for antibacterial efficacy. koreascience.krnih.gov

Insecticidal and Acaricidal Potential

Beyond antimicrobial applications, derivatives of this compound have also been explored for their ability to control insect and mite pests.

Activity Against Agricultural Pests

Spodoptera frugiperda : While direct studies on this compound against Spodoptera frugiperda are limited, related research on phenylpyrazole derivatives provides valuable insights. Novel phenylpyrazole analogues have been designed and synthesized, showing insecticidal efficacy against pests like Plutella xylostella. sioc-journal.cn This suggests that the broader class of compounds containing similar structural motifs holds promise for the development of new insecticides.

Larvicidal Activity

Derivatives of isoxazole have been synthesized and evaluated for their effectiveness against the larvae of the Aedes aegypti mosquito, a significant vector for diseases like dengue fever. researchgate.netblucher.com.brnih.gov In one study, twenty 3,5-disubstituted isoxazoles were created and tested on fourth-instar Aedes aegypti larvae. nih.gov The research highlighted that modifications to the C-5 side-chain of the isoxazole ring are crucial for their larvicidal effects. nih.gov

A comparative analysis between 3-(3-aryl-isoxazol-5-yl)-propan-1-ols and 3-(3-aryl-isoxazol-5-yl)-propionic acids revealed that the latter group of compounds possesses significantly greater larvicidal activity. nih.gov Furthermore, the ester methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate (B1217596) demonstrated an excellent larvicidal profile. nih.gov The mechanism of action is thought to involve the inhibition of the 3-hydroxy-kynurenine transaminase (HKT) enzyme in mosquitoes, which is part of a crucial detoxification pathway. researchgate.netblucher.com.br By inhibiting this enzyme, harmful metabolites can accumulate, leading to the death of the larvae. researchgate.netblucher.com.br

Another study investigating 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives found that the presence of methoxy (B1213986) (OMe) groups on the aryl ring enhanced the lethality to Aedes aegypti larvae. mdpi.com Conversely, replacing these methoxy groups with hydroxyl (OH) groups led to a significant decrease in larvicidal activity. mdpi.com The compound with a methylenedioxy group showed the most effective results. mdpi.com

Table 1: Larvicidal Activity of Isoxazole Derivatives against Aedes aegypti Larvae

Compound Type Key Structural Features Activity Level
3-(3-aryl-isoxazol-5-yl)-propionic acids Propionic acid side-chain at C-5 High
Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate Ester group and 4-chlorophenyl at C-3 Excellent
3-methyl-4-arylmethylene isoxazol-5(4H)-ones Methoxy groups on the aryl ring Increased
3-methyl-4-arylmethylene isoxazol-5(4H)-ones Hydroxyl groups on the aryl ring Decreased
3-methyl-4-arylmethylene isoxazol-5(4H)-ones Methylenedioxy group on the aryl ring Highest

Anticancer and Antitumor Research

Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inducing apoptosis.

In vitro Cytotoxicity Against Cancer Cell Lines (e.g., Hep2, Colo320, Calu-3, MDA-MB 231)

Research has shown that isoxazole-containing compounds can effectively inhibit the growth of several human tumor cell lines. For instance, a novel FTY720 derivative with an isoxazole ring, 4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride (CM2-II-173), significantly inhibited the invasiveness of triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.govnih.gov This compound also demonstrated inhibitory effects on the invasive phenotypes of liver, prostate, and ovarian cancer cells. nih.govnih.gov

Furthermore, N-alkyl-nitroimidazoles have been evaluated for their antitumor activity against MDA-MB-231 and A549 (human lung carcinoma) cell lines. openmedicinalchemistryjournal.com These compounds showed considerable selectivity towards tumor cells. openmedicinalchemistryjournal.com A new phloretin (B1677691) derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, exhibited better antitumor activity against A549 tumor cells than the established chemotherapy drug docetaxel. scirp.org

Table 2: In vitro Cytotoxicity of Isoxazole Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Effect
4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride (CM2-II-173) MDA-MB-231 (TNBC), liver, prostate, ovarian cancer cells Significant inhibition of invasiveness. nih.govnih.gov
N-alkyl-nitroimidazoles MDA-MB-231, A549 Antitumor activity, with selectivity towards tumor cells. openmedicinalchemistryjournal.com
3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol A549 Better antitumor activity than docetaxel. scirp.org

Pro-apoptotic Effects

A significant mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to have significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.govnih.gov These compounds induced both early and late apoptosis in a dose-dependent manner. nih.gov The pro-apoptotic activity in K562 cells was also linked to the activation of the erythroid differentiation program. nih.gov

The compound CM2-II-173 was also found to efficiently induce apoptosis in MDA-MB-231 TNBC cells. nih.govnih.gov This suggests that the anticancer activity of these isoxazole derivatives is, at least in part, due to their ability to trigger apoptosis in cancer cells. nih.gov

Antiviral Investigations

The antiviral potential of isoxazole derivatives has been explored, particularly against plant viruses.

Activity Against Plant Viruses (e.g., Tobacco mosaic virus, Cucumber mosaic virus)

A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV). researchgate.net One compound, in particular, demonstrated superior curative, protective, and inactivation activities against both TMV and CMV compared to the commercial antiviral agent ningnanmycin. researchgate.net

In other studies, sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring were synthesized and screened for their anti-TMV activities. nih.govresearchgate.net Some of these compounds showed a degree of antiviral activity against TMV. nih.govresearchgate.net Additionally, certain essential oils, such as thyme oil, have demonstrated protective activity against CMV. mdpi.com

Antioxidant Activities

Isoxazole derivatives have been recognized for their antioxidant properties, which contribute to their potential therapeutic benefits. researchgate.net Chalcones containing an isoxazole ring have been shown to possess superior antioxidant activities compared to their dihydropyrazole derivatives. researchgate.net One particular chalcone (B49325) compound with a 3,4,5-trimethoxy phenyl ring exhibited potent antioxidant activity. mdpi.com The structure-activity relationship studies indicate that both electron-withdrawing and electron-releasing groups on the phenyl ring can influence the antioxidant capacity of these compounds. mdpi.com These findings highlight the potential of isoxazole derivatives as agents to combat oxidative stress. researchgate.net

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The DPPH assay is a widely used method to assess the free radical scavenging activity of compounds. wikipedia.orgcaymanchem.com DPPH is a stable free radical that, upon reacting with an antioxidant, is reduced, leading to a color change from deep violet to pale yellow, which can be measured spectrophotometrically. wikipedia.org

Studies on various isoxazole derivatives have demonstrated their potential as antioxidants. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH free radical. nih.gov Among the tested compounds, some demonstrated high antioxidant potency with low IC50 values, indicating significant activity. nih.gov Specifically, compounds designated as 2a and 2c in one study showed potent antioxidant activity with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were more potent than the standard, Trolox. nih.gov

Another study investigated previously synthesized isoxazole derivatives for their antioxidant potential using the DPPH assay. nih.gov Several compounds exhibited a potent, dose-dependent antioxidant effect. For example, compound C3 showed an excellent free radical scavenging effect with an IC50 value of 10.96 μM. Compounds C5 and C6 also displayed significant antioxidant activity with IC50 values of 13.12 μM and 18.87 μM, respectively. nih.gov

Table 1: DPPH Radical Scavenging Activity of Isoxazole Derivatives

Compound IC50 (µg/ml) Reference
Compound 2a 0.45 ± 0.21 nih.gov
Compound 2c 0.47 ± 0.33 nih.gov

Table 2: DPPH Radical Scavenging Activity of Isoxazole Derivatives

Compound IC50 (µM) Reference
Compound C3 10.96 nih.gov
Compound C5 13.12 nih.gov

Other Pharmacological Explorations

Beyond antioxidant activity, derivatives of this compound have been investigated for a variety of other pharmacological effects, including enzyme inhibition, receptor antagonism, and immunomodulation.

Enzyme Inhibition Studies

The isoxazole scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in disease processes.

Sterol 14α-demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov Its inhibition is the mechanism of action for azole antifungal drugs. nih.govdrugbank.com Derivatives of (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI), which contains the 2,4-dichlorophenyl moiety, have been designed as potent inhibitors of fungal CYP51. nih.govresearchgate.net These derivatives have shown high potency in inhibiting CYP51 from major fungal pathogens like Aspergillus fumigatus and Candida albicans. nih.gov

Cyclooxygenase (COX) inhibitors: Isoxazole derivatives have been explored as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation. nih.govfrontiersin.orggoogle.com Some 4,5-diphenyl-4-isoxazoline derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov One such derivative, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, was found to be a potent and selective COX-2 inhibitor with an IC50 of 0.004 µM for COX-2, compared to 258 µM for COX-1. nih.gov Another study identified a sub-micromolar selective COX-2 inhibitor from a series of isoxazole derivatives. nih.gov

Histone Deacetylase (HDAC) inhibitors: HDACs are enzymes that play a key role in gene expression regulation, and their inhibitors are being investigated as anti-cancer agents. nih.govnih.gov A novel class of HDAC6 inhibitors has been developed based on a 3-hydroxy-isoxazole zinc binding group. nih.govunimore.it Some of these compounds demonstrated good potency in inhibiting HDAC6, with the most active candidate having an IC50 of 700 nM. nih.gov Research has also focused on developing selective inhibitors for other HDAC isoforms like HDAC4. mdpi.com

Table 3: Enzyme Inhibitory Activity of Isoxazole Derivatives

Enzyme Derivative Type Key Findings Reference
Sterol 14α-demethylase (CYP51) VNI derivatives Potent inhibition of fungal CYP51. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) 4,5-diphenyl-4-isoxazolines Selective inhibition with IC50 as low as 0.004 µM. nih.gov

Receptor Antagonism Studies

Derivatives of this compound have also been investigated for their ability to antagonize various receptors.

GABA antagonists: While not extensively detailed in the provided search results, the isoxazole ring is a known pharmacophore in GABA receptor modulators.

Dopamine (B1211576) D4 receptor antagonists: The dopamine D4 receptor is a target for the treatment of neuropsychiatric disorders. nih.gov Novel ligands with high affinity and selectivity for the D4 receptor have been developed. nih.gov For instance, a D4R antagonist, compound 24 in a specific study, showed high affinity and selectivity over D2 and D3 receptors. nih.gov The presence of a dichlorophenyl disubstitution has been shown to influence the selectivity profile of these antagonists. nih.gov

Farnesoid X Receptor (FXR) agonists: FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism, making it a target for metabolic diseases. nih.govresearchgate.net Several isoxazole derivatives have been identified as potent FXR agonists. nih.gov For example, a derivative of GW4064, which contains a 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety, has been shown to be a potent FXR agonist. nih.gov Another novel piperidinylisoxazole compound, LY2562175, is a potent and selective FXR agonist. researchgate.net

Cannabinoid receptor type 1 (CB1) antagonists: Diarylpyrazoles, which are structurally related to isoxazoles, containing a 1-(2,4-dichlorophenyl) group have been identified as potent and selective CB1 receptor antagonists or inverse agonists. nih.govacs.org These compounds, such as SR141716A, prevent or reverse CB1-mediated effects. nih.gov

Table 4: Receptor Activity of Isoxazole Derivatives

Receptor Activity Derivative Type Key Findings Reference
Dopamine D4 Antagonist Benzamide derivatives High affinity and selectivity for D4 over D2/D3 receptors. nih.gov
Farnesoid X Receptor (FXR) Agonist GW4064 and LY2562175 derivatives Potent and selective FXR agonism. nih.govresearchgate.net

Immunomodulatory Effects

Isoxazole derivatives have been shown to possess a range of immunomodulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. nih.govnih.govmdpi.com An isoxazolo[5,4-e]-1,2,4-triazepine derivative, referred to as RM33, has demonstrated significant immunosuppressive properties in vivo, comparable to cyclosporine. mdpi.com This compound was found to suppress both humoral and cellular immune responses. nih.gov Other isoxazole derivatives have shown the ability to stimulate the proliferation of lymphocytes and the production of cytokines. mdpi.com For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) stimulated the mitogen-induced proliferation of lymphocytes and increased the production of IL-1β. mdpi.com These findings suggest that the isoxazole scaffold can be modified to either suppress or stimulate the immune system, indicating its potential for treating a variety of conditions, including autoimmune diseases and infections, or for use as vaccine adjuvants. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Molecular Descriptors Influencing Biological Activity

The biological activity of isoxazole (B147169) derivatives is governed by a variety of molecular descriptors, which are numerical values that quantify the physicochemical and structural properties of a molecule. QSAR studies on related heterocyclic compounds show that electronic, spatial, and thermodynamic descriptors are crucial in determining their biological efficacy.

Key molecular descriptors often found to influence the activity of isoxazole-like compounds include:

Electronic Descriptors : These relate to the electron distribution in the molecule. For instance, the presence of electron-withdrawing groups, such as the dichloro substitution on the phenyl ring of 5-(2,4-Dichlorophenyl)isoxazole, significantly impacts activity. nih.gov Descriptors like dipole moments can also detrimentally or favorably affect receptor affinity depending on their orientation. iaea.org

Spatial and Shape Descriptors : These describe the three-dimensional shape and size of the molecule. The volume, shape, and polarity of molecules have been shown to be important for their activities. nih.gov In some QSAR models, adjacency and distance matrix descriptors, which relate to the molecule's topology and geometry, have been found to be highly influential. nih.gov

Thermodynamic Descriptors : Properties related to the energy of the molecule can also play a role. These descriptors help in understanding the stability and binding energy of the compound with its target.

Descriptor ClassSpecific ExamplesGeneral Impact on Biological Activity
Electronic Dipole Moment, Electron-withdrawing/-donating groupsAffects receptor binding affinity and electrostatic interactions. nih.goviaea.org
Spatial/Shape Molecular Volume, Polarity, Adjacency MatrixDetermines how well the molecule fits into a target's active site. nih.govnih.gov
Lipophilicity LogP (Partition Coefficient)Influences membrane permeability and transport to the site of action. researchgate.net

Hologram Quantitative Structure-Activity Relationship (HQSAR) Modeling

Hologram QSAR (HQSAR) is a modern 2D-QSAR technique that does not require molecular alignment or 3D structural data. nih.gov It works by breaking down each molecule in a dataset into a series of structural fragments, which are then encoded into a molecular hologram (a type of fingerprint). This hologram serves as the descriptor to build a predictive model using statistical methods like Partial Least Squares (PLS). nih.gov

A typical HQSAR analysis involves:

Generating molecular fragments of various sizes and types (e.g., based on atoms, bonds, connectivity, donor/acceptor atoms). nih.gov

Creating a unique hologram for each molecule.

Developing a statistical model correlating the hologram data with biological activity.

Validating the model using cross-validation (q²) and non-cross-validated (r²) correlation coefficients. A high q² value (e.g., > 0.8) indicates a robust and predictive model. nih.gov

The output of an HQSAR model includes atom contribution maps, which color-code the atoms of the molecule based on their positive or negative contribution to the biological activity. This provides a visual guide for identifying which structural features are critical for potency. nih.gov

HQSAR ParameterDescriptionSignificance
Fragment Distinction The types of molecular features used to generate fragments (e.g., Atoms, Bonds, Connectivity, Donor & Acceptor). nih.govDefines the chemical information captured in the hologram.
Fragment Size The range of atom counts in each fragment (e.g., 3-6 atoms). nih.govControls the complexity and specificity of the generated fragments.
q² (Cross-validated r²) A measure of the model's internal predictive ability, determined by leave-one-out cross-validation. nih.govHigh values (typically > 0.5) suggest a reliable and predictive model.
r² (Non-cross-validated r²) A measure of how well the model fits the training data. nih.govHigh values indicate a strong correlation between predicted and experimental data for the training set.
Atom Contribution Maps A visualization showing the positive, neutral, or negative influence of each atom on the compound's activity. nih.govHelps chemists identify key pharmacophoric features and regions for modification.

Two-Dimensional Quantitative Structure-Activity Relationship (2D-QSAR) Analysis (e.g., Multiple Linear Regression)

Two-dimensional QSAR (2D-QSAR) models establish a correlation between biological activity and 2D molecular descriptors without considering the molecule's 3D conformation. nih.gov A common method used in 2D-QSAR is Multiple Linear Regression (MLR), which generates a linear equation to predict activity. nih.govnih.gov

The process involves calculating a wide range of descriptors for a set of molecules and then using statistical techniques, such as stepwise regression or genetic algorithms, to select the most relevant ones. nih.gov The final output is an equation of the form:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'D' represents the selected molecular descriptors and 'c' represents their regression coefficients. jchemlett.com The quality of the model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q² from Leave-One-Out validation), and the predictive ability on an external test set (r²_pred). nih.govnih.gov For a model to be considered robust, these values should be high, indicating a strong correlation and predictive power. jchemlett.com

Statistical ParameterDescriptionTypical Value for a Good Model
R² (Correlation Coefficient) Measures how well the regression line approximates the real data points of the training set. jchemlett.com> 0.6
Q² or q² (Cross-Validation) Measures the predictive power of the model for the training set using internal validation (e.g., Leave-One-Out). nih.govnih.gov> 0.5
r²_pred (External Validation) Measures the predictive power of the model on an independent set of compounds (test set). nih.gov> 0.5
RMSE (Root Mean Square Error) Indicates the absolute error between predicted and actual values. jchemlett.comAs low as possible.

Influence of Substituents on Activity Profiles (e.g., Halogenation, Methoxy (B1213986) groups)

The biological activity of isoxazole derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Halogenation and the presence of methoxy groups are two key modifications that significantly modulate the activity profiles of these compounds.

Halogenation: The presence of halogen atoms, particularly chlorine, on the phenyl ring is a defining feature of many biologically active isoxazoles, including this compound. Halogens can influence activity through a combination of electronic and steric effects, as well as by altering the molecule's lipophilicity, which affects its ability to cross cell membranes.

Studies on various isoxazole derivatives have demonstrated the importance of halogen substituents:

Anticancer Activity : The substitution pattern of halogens is critical. For instance, in a series of 3,5-diamino-4-(phenylazo)isoxazoles, a compound with a 3'-chloro substituent showed an IC₅₀ value of 47.27 µM against PC3 cancer cells, while a 4'-fluoro analog was less potent (IC₅₀ = 147.9 µM). researchgate.net

Anti-inflammatory Activity : In a series of 3,4-disubstituted isoxazoles, compounds with bromo and fluoro substitutions on the phenyl ring were synthesized and evaluated, showing that halogenation is a viable strategy for developing anti-inflammatory agents. nih.gov

Fungicidal Activity : 4,5-Dihydro-7H-pyrano[3,4-c]isoxazoles bearing an o-chlorophenyl or p-chlorophenyl group have shown significant fungicidal effects against plant pathogens like wheat leaf rust. nih.gov

Compound/SeriesHalogen Substituent(s)Biological Activity NotedSource
3,5-Diamino-4-(phenylazo)isoxazoles3'-Chloro, 4'-Bromo, 4'-FluoroAnticancer (Prostate - PC3) researchgate.net
3,4-disubstituted isoxazoles4-Bromo, 4-FluoroAnti-inflammatory nih.gov
4,5-Dihydro-7H-pyrano[3,4-c]isoxazoleso-Chlorophenyl, p-ChlorophenylFungicidal nih.gov
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl )isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid2,6-DichloroFXR Agonist (for dyslipidemia) nih.gov

Methoxy Groups: The methoxy (-OCH₃) group is a small, versatile functional group that can significantly enhance the therapeutic potential of a drug molecule. nih.gov It can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronic properties of the aromatic ring to which it is attached. In many isoxazole series, the inclusion of methoxy groups on the phenyl ring is a common strategy to boost biological activity.

Key findings include:

Enhanced Potency : Studies on isoxazoline (B3343090) derivatives have found that a methoxy substitution on the phenyl ring at the para-position leads to potent antibacterial, analgesic, and anthelmintic agents. nih.gov

Anticancer Activity : In a series of 5-(thiophen-2-yl)isoxazoles designed as anti-breast cancer agents, structure-activity relationship studies revealed that a highly electron-rich benzene (B151609) ring with three methoxy groups led to superior activity. The compound with three methoxy groups (IC₅₀ = 1.91 μM) was more potent than the one with two. nih.gov

Anti-osteoporotic Activity : In the development of 4,5-diphenylisoxazole (B84616) derivatives as potential anti-osteoporotic agents, compounds bearing methoxyphenyl groups were central to the investigation. nih.gov

Anti-inflammatory Activity : The synthesis of 3-(2-Methoxy-phenyl)-4-phenyl-isoxazole highlights the exploration of methoxy-substituted analogs in the search for new anti-inflammatory drugs. nih.gov

Compound/SeriesMethoxy Substituent(s)Biological Activity NotedSource
Isoxazoline derivativesp-MethoxyPotent antibacterial, analgesic, anthelmintic nih.gov
5-(thiophen-2-yl)isoxazoles3,4-Dimethoxy vs 3,4,5-TrimethoxyAnti-breast cancer (MCF-7); Trimethoxy was superior nih.gov
4,5-diphenylisoxazole derivatives4-MethoxyphenylAnti-osteoporotic nih.gov
3-phenyl-4-phenyl-isoxazoles2-MethoxyAnti-inflammatory nih.gov

Mechanistic Insights into Biological Actions

Investigations into Cellular and Molecular Targets

While specific cellular and molecular targets for 5-(2,4-Dichlorophenyl)isoxazole are not extensively documented in publicly available research, studies on related isoxazole-containing compounds provide insights into potential mechanisms of action. Isoxazole (B147169) derivatives have been shown to interact with various biological targets, suggesting that the activity of this compound may also be mediated by one or more of these pathways.

For instance, in the context of cancer, isoxazole derivatives have been identified as inhibitors of several key cellular proteins. Some have been found to target histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Another identified target for some isoxazole-based compounds is the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. By blocking the activity of ERα, these compounds can inhibit the growth of hormone-dependent tumors.

Furthermore, some isoxazole derivatives have been shown to interfere with the microtubule network, a critical component of the cytoskeleton involved in cell division, by binding to tubulin. espublisher.com This disruption of microtubule dynamics can lead to mitotic arrest and cell death in proliferating cancer cells. In the realm of agrochemicals, a derivative, this compound-3-carboxylic acid, has been noted for its utility in crop protection, hinting at interactions with biological targets in pests or pathogens. chemimpex.com

It is important to note that while these findings for various isoxazole derivatives are informative, dedicated studies are required to elucidate the specific cellular and molecular targets of this compound.

Impact on Fungal Hyphal Morphology and Membrane Permeability

Research on isoxazole derivatives has demonstrated their potential as antifungal agents, with some studies delving into their morphological and physiological effects on fungal pathogens. A study on a series of novel 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives, which share the dichlorophenyl isoxazole moiety with the subject compound, has provided direct evidence of their impact on fungal hyphæ and membrane integrity. acs.orgnih.gov

In this research, a representative compound, 5r , was shown to significantly alter the morphology of Botrytis cinerea hyphæ. Treatment with this compound led to abnormalities in the hyphal structure, suggesting interference with cell wall synthesis or cytoskeletal organization. acs.orgnih.gov Furthermore, the study indicated that compound 5r increased the permeability of the fungal cell membrane. acs.orgnih.gov This disruption of membrane integrity can lead to the leakage of essential cellular components and ultimately, cell death.

These findings suggest that a primary antifungal mechanism of dichlorophenyl isoxazole derivatives may involve the disruption of both the fungal cell wall/cytoskeleton and the plasma membrane, leading to a loss of cellular integrity and viability.

Table 1: Investigated Antifungal Effects of a 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivative (Compound 5r)

Parameter InvestigatedObservationImplied Mechanism of ActionReference
Hyphal MorphologyAltered hyphal structureInterference with cell wall synthesis or cytoskeletal organization acs.orgnih.gov
Membrane PermeabilityIncreasedDisruption of cell membrane integrity acs.orgnih.gov

Sterol Biosynthesis Pathway Inhibition (e.g., Sterol 14α-demethylase)

A well-established mechanism of action for many azole and related heterocyclic antifungal agents is the inhibition of the sterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. A key enzyme in this pathway is sterol 14α-demethylase (CYP51), which is responsible for the demethylation of lanosterol, a precursor to ergosterol (B1671047). Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol composition alters the physical properties of the fungal membrane, increasing its permeability and fluidity, and impairing the function of membrane-bound enzymes. Ultimately, this leads to the inhibition of fungal growth and replication.

Induction of Plant Defense Mechanisms

Certain chemical compounds, known as plant activators or elicitors, can induce a state of heightened resistance in plants to a broad spectrum of pathogens. This phenomenon, known as systemic acquired resistance (SAR), is a key component of a plant's innate immune system. While there is no direct evidence of this compound acting as a plant defense inducer, research on other isoxazole derivatives suggests this as a potential biological activity.

One study investigated a series of 3,5-disubstituted isoxazoles and found that some of these compounds could act as chemical elicitors, inducing the generation of nitric oxide (NO) and reactive oxygen species (ROS) in plant tissues. beilstein-journals.org NO and ROS are important signaling molecules in the plant defense cascade, leading to the activation of various defense-related genes and the production of antimicrobial compounds. For example, an isoxazole derivative, 3,5-difluorophenyl-[3-methyl-4-(methylsulfonyl)isoxazol-5-yl]methanone, has been reported as an inducer of nitric oxide in plants. beilstein-journals.org Another study on novel isoxazole-amide derivatives containing an acylhydrazone moiety revealed that one compound could enhance the activity of defense-related enzymes in tobacco leaves, thereby inducing resistance to the Tobacco Mosaic Virus (TMV). nih.gov

These findings indicate that the isoxazole scaffold can be a component of molecules that trigger plant defense responses. Therefore, it is plausible that this compound could also possess the ability to induce plant defense mechanisms, although specific studies are needed to confirm this.

Apoptotic Pathways in Cancer Cells

A significant body of research points to the ability of various isoxazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This is a highly sought-after characteristic for anticancer agents, as it allows for the elimination of malignant cells without inducing an inflammatory response.

Studies on different classes of isoxazole compounds have shown that they can trigger apoptosis through various cellular pathways. For example, some N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been shown to induce the formation of free radicals and DNA damage, leading to cancer cell death. researchgate.net Other isoxazole derivatives have been found to activate apoptotic pathways in glioma cell lines. researchgate.net

A study on 5-(thiophen-2-yl)isoxazoles, which are structurally related to this compound, revealed an apoptotic cell death mechanism in breast cancer cells. Further investigation into the specific apoptotic pathways affected by these compounds is an active area of research. The induction of apoptosis by isoxazole derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.

Given the consistent pro-apoptotic activity observed across a range of isoxazole-containing molecules, it is highly probable that this compound also has the potential to induce apoptosis in cancer cells. However, detailed studies are required to identify the specific apoptotic pathways modulated by this particular compound.

Hydrophobic Interactions in Receptor Binding

The binding of a small molecule to its biological target, such as a receptor or enzyme, is governed by a combination of intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The 2,4-dichlorophenyl group of this compound is a significant contributor to the molecule's hydrophobicity.

Hydrophobic interactions are crucial for the binding of many drugs to their receptors. These interactions occur when nonpolar regions of a ligand and its receptor come into close proximity, driven by the tendency of water molecules to exclude nonpolar surfaces. The hydrophobic pocket in a receptor's binding site provides a favorable environment for the nonpolar parts of a ligand, leading to a stable drug-receptor complex.

The presence of the dichlorophenyl moiety in this compound strongly suggests that hydrophobic interactions play a key role in its binding to its biological target(s). For example, in the binding of some isoxazole derivatives to the metabotropic glutamate receptor, the spatial arrangement and hydrophobic nature of the phenyl and isoxazole rings are critical for effective binding. nih.gov Similarly, the activity of certain isoxazole derivatives as AMPA receptor modulators is influenced by hydrophobic interactions, with bulky, nonpolar substituents affecting receptor interactions. mdpi.com

Therefore, it is reasonable to conclude that the 2,4-dichlorophenyl group of this compound is likely to engage in significant hydrophobic interactions within the binding site of its molecular target(s), contributing to its binding affinity and biological activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 5-(2,4-dichlorophenyl)isoxazole, might interact with a biological target, typically a protein or enzyme.

Although specific docking studies for this compound are not reported, research on structurally related isoxazole (B147169) derivatives provides insights into its potential targets. For instance, various isoxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.govnih.gov Molecular docking simulations of these derivatives have revealed key interactions within the active site of COX-1 and COX-2. nih.govnih.gov It is plausible that this compound could also fit into the hydrophobic pocket of these enzymes, with the dichlorophenyl group potentially forming significant interactions.

Furthermore, isoxazole derivatives have been explored as potential antimicrobial agents by targeting essential bacterial enzymes. nih.govresearchgate.net Docking studies have been conducted on targets such as P. aeruginosa elastase B and K. pneumoniae KPC-2 carbapenemase. nih.gov The isoxazole core, in combination with various substituents, plays a crucial role in the binding mechanism.

Binding Affinity Prediction and Interaction Analysis

Binding affinity, often quantified by the binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex. For several isoxazole derivatives, molecular docking studies have predicted good binding affinities to their respective targets. For example, certain isoxazole derivatives have shown binding affinities in the range of -8.4 to -8.7 kcal/mol with the COX-2 enzyme. nih.govresearchgate.net

The analysis of interactions reveals that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov In the case of this compound, the isoxazole ring could act as a hydrogen bond acceptor, while the dichlorophenyl moiety would likely engage in hydrophobic and halogen bonding interactions within a protein's active site. The specific nature and strength of these interactions would, of course, depend on the specific topology and amino acid composition of the target binding pocket.

Molecular Properties Prediction (e.g., drug-likeness, lipophilicity, solubility parameters)

In silico tools are widely used to predict the pharmacokinetic properties of molecules, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in the early stages of drug discovery to assess the potential of a compound to be developed into a drug.

Studies on various isoxazole derivatives have included the prediction of their drug-likeness and other molecular properties. nih.govresearchgate.netresearchgate.net These predictions are often based on rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, we can predict its molecular properties using computational models. These predictions are valuable for understanding its potential behavior in a biological system.

Predicted Molecular Properties of this compound

PropertyPredicted Value/RangeSignificance
Molecular Formula C9H5Cl2NOProvides the elemental composition.
Molecular Weight 214.05 g/mol Falls within the typical range for drug-like molecules.
Lipophilicity (logP) ~3.5 - 4.5Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Aqueous Solubility Predicted to be lowHigh lipophilicity often correlates with lower water solubility.
Hydrogen Bond Donors 0Lacks hydrogen bond donating groups.
Hydrogen Bond Acceptors 2 (N and O in the isoxazole ring)Can accept hydrogen bonds from biological targets.
Drug-Likeness Generally favorableAdheres to many criteria for a potential oral drug candidate based on Lipinski's rule.

It is important to note that these are theoretical predictions and require experimental validation. However, these in silico studies provide a valuable starting point for understanding the potential of this compound as a biologically active molecule and guide future experimental investigations.

Future Perspectives and Research Directions

Development of Novel Lead Molecules for Agrochemical and Pharmaceutical Applications

The unique structure of the isoxazole (B147169) ring makes it a valuable component in the synthesis of a wide array of biologically active molecules. chemimpex.com Researchers are actively exploring derivatives of 5-(2,4-Dichlorophenyl)isoxazole as lead compounds for new drugs and agrochemicals. rsc.orgchemimpex.comnih.gov In the pharmaceutical realm, isoxazole derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net For instance, this compound-3-carboxylic acid is being investigated for its potential as an anti-inflammatory agent. chemimpex.com

In agriculture, isoxazole derivatives are crucial for developing new crop protection products. chemimpex.com The isoxazoline (B3343090) structure, a related scaffold, is a focal point in pesticide research due to its broad insecticidal spectrum and lack of cross-resistance with existing insecticides. acs.org For example, novel isoxazoline compounds containing a meta-diamide structure have shown excellent insecticidal activity against the fall armyworm (Spodoptera frugiperda). acs.org The development of natural stilbene (B7821643) derivatives substituted with 3,4-dichlorophenyl isoxazole has also shown promise in controlling gray mold, a destructive fungal disease in crops. acs.org

Exploration of Structure Modifications for Enhanced Bioactivity and Selectivity

Modifying the structure of this compound is a key strategy for enhancing its biological activity and selectivity. nih.govijpca.org Introducing different functional groups to the isoxazole ring can significantly alter a compound's pharmacological properties. rsc.orgnih.gov For example, the addition of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase its antimicrobial activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. rsc.org By analyzing how changes in the chemical structure affect biological activity, researchers can design more potent and selective compounds. This approach has been successfully applied to develop isoxazole derivatives with improved efficacy against various diseases and pests. rsc.orgnih.gov For instance, the synthesis and evaluation of isoxazole-carboxamide derivatives have identified compounds with potent activity against certain cancer cell lines. nih.gov

Integration of Green Chemistry Principles in Compound Development

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com This involves designing chemical processes that are more efficient, use safer solvents, and generate less waste. nih.govbenthamdirect.comeurekaselect.comresearchgate.net Microwave-assisted synthesis, for example, is a green technique that can accelerate reaction rates, improve product yields, and enhance selectivity in the synthesis of isoxazole derivatives. nih.govbenthamdirect.comeurekaselect.comresearchgate.net

Researchers are actively developing environmentally friendly methods for synthesizing isoxazoles. rsc.org These approaches focus on using safer reagents and solvents, reducing energy consumption, and improving atom economy. eurekaselect.comresearchgate.net The use of catalysts like SnII-Mont K10 in the synthesis of isoxazole derivatives via sonication is another example of a green chemistry approach. acs.orgacs.org

Advanced Computational Approaches in Drug Design

Computational methods are playing an increasingly important role in drug discovery and development. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help researchers to predict how a molecule will interact with its biological target and to design new compounds with improved properties. acs.orgacs.orgnih.gov

Molecular docking studies have been used to investigate the binding interactions of isoxazole derivatives with various enzymes and receptors. nih.govacs.orgacs.org For example, docking studies have helped to elucidate the binding mechanism of isoxazole derivatives with carbonic anhydrase, a potential target for cancer therapy. nih.gov QSAR models have been developed to predict the antifungal activity of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives, providing valuable insights for the design of new fungicides. acs.orgnih.gov These computational tools accelerate the drug design process and reduce the need for extensive experimental screening. imist.manih.gov

Investigating Wider Biological Spectrum and Therapeutic Applications

The isoxazole scaffold is associated with a wide range of biological activities, and researchers continue to explore new therapeutic applications for isoxazole derivatives. rsc.orgnih.govwisdomlib.org These compounds have shown potential in treating a variety of diseases, including cancer, infections, and inflammatory disorders. rsc.orgnih.gov

Recent studies have highlighted the potential of isoxazole derivatives as anticancer agents. bohrium.com For example, some isoxazole-based compounds have been shown to inhibit the activity of HSP90, a protein that is involved in the growth and survival of cancer cells. bohrium.com Furthermore, isoxazole derivatives are being investigated for their potential as selective estrogen receptor modulators for the treatment of breast cancer. nih.gov The broad biological spectrum of isoxazoles suggests that they will continue to be a rich source of new drug candidates for a variety of diseases. ijpca.orgeurekaselect.com

Addressing Resistance Mechanisms to Existing Agents

The development of resistance to existing drugs and pesticides is a major challenge in healthcare and agriculture. acs.org Isoxazole-based compounds offer a potential solution to this problem, as they may have different mechanisms of action than existing agents. acs.org For example, isoxazoline insecticides have been shown to be effective against pests that have developed resistance to other classes of insecticides. acs.org

Research into the mechanisms of action of isoxazole derivatives is crucial for understanding and overcoming resistance. For instance, studies on isoxazoline insecticides suggest that they act on the GABA receptor of insects. acs.org By elucidating these mechanisms, researchers can design new compounds that are less susceptible to resistance. The development of novel isoxazoline derivatives with different modes of action is an active area of research aimed at combating insecticide resistance. acs.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-Dichlorophenyl)isoxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization reactions or functional group modifications. For example:
  • Hydrazide Cyclization : Reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield) .
  • Chloromethylation : Use N-chlorosuccinimide (NCS) in dichloromethane/DMF under magnetic stirring for 4–5 hours (65% yield) .
  • Optimization Tips : Prolonged reflux times (>18 hours) and solvent selection (e.g., ethanol for Schiff base formation) improve purity.

Table 1 : Representative Synthetic Conditions and Yields

Reagents/ConditionsSolventTime (h)Yield (%)Reference
Substituted benzaldehydeEthanol465
N-ChlorosuccinimideDCM/DMF4–565

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify isoxazole protons (e.g., δ 3.52 ppm for C4-H and δ 5.2 ppm for the isoxazoline CH group) .
  • X-ray Crystallography : Determine dihedral angles (e.g., 38.32° and 43.91° between aromatic rings) for structural validation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ES-MS m/z: 399.1 for derivatives) .

Table 2 : Key Spectroscopic Parameters

TechniqueKey Signals/ParametersReference
¹H NMRδ 3.52 (dd, isoxazoline C4-H), 5.2 (t, CH)
X-rayDihedral angles 38.32°, 43.91°

Q. How can researchers assess the antimicrobial activity of this compound derivatives in vitro?

  • Methodological Answer : Use agar diffusion or microbroth dilution assays:
  • Strains : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Protocol : Dissolve derivatives in DMSO, apply to agar plates, and measure inhibition zones after 24 hours .
  • Controls : Include ciprofloxacin as a positive control and solvent-only as a negative control.

Advanced Research Questions

Q. What strategies are effective for introducing substituents at the 5-position of the isoxazole ring to modulate biological activity?

  • Methodological Answer :
  • Electrophilic Substitution : Use NCS to introduce chloromethyl groups at the 5-position .
  • Schiff Base Formation : React with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol/acetic acid to form imine derivatives .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency .

Q. How does the crystal structure of this compound derivatives influence their molecular interactions and stability?

  • Methodological Answer : X-ray crystallography reveals:
  • Packing Interactions : Chlorine atoms participate in halogen bonding (C–Cl···π), stabilizing the lattice .
  • Torsional Angles : Dihedral angles >38° between the isoxazole and phenyl rings reduce steric hindrance, improving solubility .

Q. What in silico approaches can predict the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or bacterial enoyl-ACP reductase.
  • QSAR Models : Correlate logP values with antifungal activity (e.g., derivatives with logP >3.5 show higher membrane permeability) .

Q. How to resolve contradictions in biological activity data across studies involving this compound analogs?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and microbial strains.
  • Purity Validation : Use HPLC (>95% purity) and NMR to confirm structural integrity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Q. What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Solvent Volume : Scale-up requires optimizing DMSO volumes to avoid excessive viscosity during reflux .
  • Purification : Replace column chromatography with recrystallization (water-ethanol) for cost efficiency .
  • Yield Consistency : Monitor reaction progress via TLC to ensure completion before workup.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.